molecular formula C21H23NO5S B1679335 Rilmakalim CAS No. 132014-21-2

Rilmakalim

Cat. No. B1679335
CAS RN: 132014-21-2
M. Wt: 401.5 g/mol
InChI Key: LKAQWOWWTKFLNX-UXHICEINSA-N
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Description

Rilmakalim , also known by its chemical name HOE-234 , is a potassium channel activator and a vasodilator. It exerts its effects on both bronchial and vascular smooth muscles. The compound has been investigated for its potential therapeutic applications, particularly in the context of detrusor instability and hyperreflexia. These conditions are often associated with overactive bladder symptoms .

Scientific Research Applications

Cardiac Applications

Rilmakalim, a potassium channel opener (PCO), has been studied for its effects on cardiac cells. In guinea pig ventricular myocytes, rilmakalim activated ATP-sensitive K(+) currents, with its efficacy enhanced under hypotonic conditions. This activation was inhibited by glibenclamide, highlighting its potential in cardiac applications (Kocić, Hirano, & Hiraoka, 2004).

Urology

In urology, the effect of rilmakalim on detrusor muscle contractions was investigated. The study found that rilmakalim reduced contractions induced by KCl and carbachol in mouse, pig, and human detrusor strips, with varying potency across species. This suggests rilmakalim’s potential in treating conditions like overactive bladder (Wuest, Kaden, Hakenberg, Wirth, & Ravens, 2005).

Vascular Applications

Research on rilmakalim also extends to its vascular effects. In the human mammary artery and saphenous vein, rilmakalim demonstrated antivasoconstrictor effects, suggesting its potential in managing vascular spasms during coronary artery bypass grafting (Novakovic et al., 2003).

Pulmonary Hypertension

A study on the responsiveness of sinoatrial cells in rats to adrenomimetics and rilmakalim showed gender-dependent effects in the context of pulmonary arterial hypertension (PAH). This study provides insights into rilmakalim's potential role in modulating heart rate under conditions of PAH, particularly in different genders (Kocić & Sztormowska, 2009).

Atrial Fibrillation

In atrial fibrillation, a study indicated that chronic atrial fibrillation is associated with a downregulation of ATP-sensitive K(+) currents, with rilmakalim used to activate these currents in atrial myocytes from patients. This highlights its relevance in the context of electrical remodeling in chronic atrial fibrillation (Balana et al., 2003).

Mechanism of Action

The primary mechanism of action of Rilmakalim lies in its ability to activate ATP-sensitive potassium (KATP) channels . By opening these channels, it promotes potassium efflux, leading to membrane hyperpolarization. This hyperpolarization ultimately relaxes detrusor smooth muscle cells, contributing to its potential therapeutic effects in conditions like detrusor instability .

properties

IUPAC Name

1-[(3S,4R)-6-(benzenesulfonyl)-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO5S/c1-21(2)20(24)19(22-12-6-9-18(22)23)16-13-15(10-11-17(16)27-21)28(25,26)14-7-4-3-5-8-14/h3-5,7-8,10-11,13,19-20,24H,6,9,12H2,1-2H3/t19-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKAQWOWWTKFLNX-UXHICEINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C(C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]([C@@H](C2=C(O1)C=CC(=C2)S(=O)(=O)C3=CC=CC=C3)N4CCCC4=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60157307
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Rilmakalim

CAS RN

132014-21-2
Record name Rilmakalim [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132014212
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Rilmakalim
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60157307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name RILMAKALIM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47Y56T6LEI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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